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Cat. No.: B15584996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Streptomyces avermitilis as the

primary producer of avermectins, a class of potent anthelmintic and insecticidal agents. It

delves into the biosynthesis of these commercially significant secondary metabolites, details

the methodologies for their production and analysis, and explores strategies for yield

enhancement.

Introduction to Streptomyces avermitilis and
Avermectins
Streptomyces avermitilis is a Gram-positive, soil-dwelling bacterium belonging to the

Actinomycetes group.[1] It is renowned for its ability to produce a series of 16-membered

macrocyclic lactones known as avermectins.[2] These compounds are highly effective against

a wide range of nematode and arthropod parasites.[2] The avermectin complex consists of

eight major related components: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[2][3] Among

these, avermectin B1a exhibits the highest insecticidal activity.[2][4] The commercial product,

abamectin, is a mixture of more than 80% avermectin B1a and less than 20% avermectin B1b.

[5] Derivatives of avermectin, such as ivermectin, are widely used in veterinary and human

medicine.[6]
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The biosynthesis of avermectins is a complex process governed by a large gene cluster (~82

kb) containing 18 open reading frames (ave genes).[7] The process occurs in three main

stages:

Aglycone Formation: The polyketide backbone of avermectin is synthesized by a type I

polyketide synthase (PKS) system.[6][8] This system is encoded by four large open reading

frames (aveA1, aveA2, aveA3, aveA4) which together comprise 12 modules for polyketide

chain elongation.[6][9] The synthesis is initiated with either isobutyryl-CoA or 2-methylbutyryl-

CoA, which leads to the "b" or "a" series of avermectins, respectively.[6]

Aglycone Modification: Following the initial polyketide chain formation, the aglycone

undergoes several modifications, including the formation of a furan ring, which is likely

catalyzed by a cytochrome P450 hydroxylase encoded by aveE.[6][10]

Glycosylation: The final step is the glycosylation of the modified aglycone at the C13 position

with a disaccharide of L-oleandrose.[6] Genes located to the right of the PKS genes are

involved in the biosynthesis of the oleandrose sugar and its transfer to the aglycone.[6][9]
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Fig. 1: Simplified Avermectin Biosynthesis Pathway.
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Avermectin production is tightly controlled by a complex regulatory network involving multiple

transcriptional regulators. Understanding this network is crucial for the rational design of high-

yielding strains.

Positive Regulation: The gene aveR, located within the biosynthetic cluster, encodes a

pathway-specific activator belonging to the LAL (Large ATP-binding regulators of the LuxR

family) family.[7][11] AveR is essential for the transcription of all ave structural genes and,

when overexpressed, can increase avermectin production.[11][12] Another key activator is

AveT, a TetR-family transcriptional regulator, which indirectly stimulates avermectin

production by affecting the transcription of aveR.[2][7]

Negative Regulation: Several repressors have been identified. AveM, a putative

transmembrane efflux protein, has a significant negative effect on avermectin production.[2]

[7] Deletion of the aveM gene leads to a clear increase in avermectin levels.[2] AveI, another

TetR-family regulator, also represses avermectin production by directly regulating the

transcription of aveR and several structural genes.[13]

Feedback Regulation: A positive-feedback loop exists where C-5–O–B1, a late precursor of

avermectin B1, acts as a ligand for AveT. This interaction likely derepresses aveT

expression, further enhancing the activation of the aveR promoter and boosting overall

avermectin production.[2]
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Fig. 2: Key Regulators of Avermectin Biosynthesis.

Experimental Protocols: Fermentation
Optimizing fermentation conditions is critical for maximizing avermectin yield. The process

typically involves strain maintenance, inoculum preparation, and production fermentation.

Strain Maintenance and Inoculum Development
Maintenance Medium: S. avermitilis strains can be maintained on Yeast Extract-Malt Extract-

Glucose (YMG) medium.[14][1]
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Composition (g/L): Glucose 4.0, Yeast Extract 4.0, Malt Extract 10.0, CaCO₃ 2.0, Agar

12.0-20.0.[14][1]

Protocol: Adjust pH to 7.3 before autoclaving at 121°C for 15 minutes. Inoculate slants and

incubate at 28°C until good growth is observed.[14][1]

Seed (Inoculum) Medium: A vegetative mycelial inoculum is prepared by transferring spores

or a loopful of culture from the maintenance slant into a seed medium.

Composition (g/L): Same as YMG medium (without agar).

Protocol: Transfer a loopful of a 24-hour old culture into the sterilized seed medium.

Incubate at 28-31°C for 24 hours in a shaker at 150 rpm.

Production Fermentation
Production Medium: Various media compositions have been reported. A common high-yield

medium is based on soluble corn starch and yeast extract.

Example (SM2 Medium, g/L): Soluble Corn Starch 50.0, Yeast Extract 2.0, KCl 0.1,

MgSO₄·7H₂O 0.1, NaCl 0.5, CaCO₃ 0.8, α-amylase 0.1.[1]

Protocol: Adjust the initial pH to 7.0-7.2.[14][1] Inoculate the production medium with the

seed culture (typically 5-10% v/v).[14][1] Incubate in a shaker flask (e.g., 150-220 rpm) or

fermenter.

Optimal Fermentation Parameters
The following table summarizes optimal conditions for avermectin production reported in

various studies.
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Parameter Optimal Value Strain(s) Reference(s)

Temperature 28 - 31°C 41445, 14-12A [14][15]

pH 7.0 - 7.2 41445 [14]

Inoculum Size 10% (v/v) 41445 [14]

Fermentation Time 10 - 14 days 41445, NRRL 8165 [14][16]

Dissolved Oxygen

(DO)
>20% saturation General [17]

Oxygen Uptake Rate

(OUR)
15-20 mmol/L/hour General [17]

Reported Avermectin Yields
The yield of avermectin is highly dependent on the strain, medium composition, and

fermentation conditions.
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Strain
Avermectin
Component

Yield
Fermentation
Conditions

Reference(s)

S. avermitilis

41445
Avermectin B1b 17 mg/L

SM2 medium,

31°C, pH 7.0,

10% inoculum,

10 days

[14][18]

S. avermitilis

NRRL 8165
Avermectin 17.5 mg/L

28°C, 14 days,

2% inoculum, pH

7.3

[14]

S. avermitilis

ATCC 31267
Avermectin B1 28 mg/L

30°C, 9 days,

10% inoculum
[14]

S. avermitilis 14-

12A
Avermectin B1a 3528 mg/L Original Medium [15][19]

S. avermitilis 14-

12A (Optimized)
Avermectin B1a 5128 mg/L

Optimized

medium (149.57

g/L corn starch,

8.92 g/L yeast

extract)

[15][19]

S. avermitilis

A229

(Engineered)

Avermectin B1a
9613 µg/mL (9.6

g/L)

Co-

overexpression

of aveC8m,

fadD-fadAB, and

bicA-ecaA

[4]

Industrial Strain

DM203
Doramectin ~280 mg/L Flask culture [8]

Engineered

Strain DM223
Doramectin ~723 mg/L

Deletion of 3

PKS clusters +

FadD17

overexpression

[8]
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Experimental Protocols: Extraction and
Quantification
Accurate quantification of avermectin metabolites is essential for process optimization and

quality control.

Extraction of Avermectins
Avermectins are intracellular metabolites, requiring extraction from the cell biomass.[1][20]

Harvest Cells: Centrifuge the fermentation broth (e.g., 8000 x g, 20 minutes, 4°C) to

separate the cell biomass from the supernatant.[1][20]

Discard Supernatant: Carefully decant and discard the supernatant.[1][20]

Solvent Extraction: Resuspend the cell pellet in methanol.[1][21] The ratio can be 1:9

(biomass:methanol).[21] For complete dissolution, the mixture can be homogenized by

ultrasonication (e.g., 40 kHz for 30 minutes).[21]

Clarify Extract: Centrifuge the methanol-cell mixture again (8000 x g, 20 minutes) to pellet

cell debris.[1][20]

Collect Supernatant: The resulting supernatant contains the extracted avermectins and is

ready for analysis.[1][20]

Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method

for quantifying avermectins.[14][22]

Instrumentation: HPLC system with a UV-Vis detector.

Column: Reversed-phase C18 column (e.g., SMA C-18, Phenomenex® C18).[1][23]

Mobile Phase: A mixture of methanol and acetonitrile is commonly used. A typical

composition is methanol:acetonitrile (98:2 v/v).[14][1] For other avermectins, a mobile phase

of acetonitrile:methanol:water (53:35:12, v/v/v) has been used.[23]
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Flow Rate: Typically 0.5 - 1.2 mL/min.[1][23]

Detection Wavelength: Avermectins show strong absorbance around 245-250 nm.[22][23] A

wavelength of 246 nm is frequently used for avermectin B1b.[1]

Injection Volume: 20 µL.[1][23]

Quantification: A standard curve is generated using certified reference standards of the

avermectin components to be quantified. The concentration in the sample is determined by

comparing its peak area to the standard curve.

For higher sensitivity and specificity, particularly in complex matrices, Ultra-High-Performance

Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be employed.[24]

[25]

Visualization of Key Workflows
General Experimental Workflow
The following diagram illustrates the standard workflow from strain cultivation to the analysis of

avermectin metabolites.
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Fig. 3: General Workflow for Avermectin Production and Analysis.

Genetic Engineering Workflow for Yield Improvement
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This diagram outlines a typical genetic engineering strategy to enhance avermectin production

by manipulating regulatory genes.
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Fig. 4: Workflow for Genetic Engineering of S. avermitilis.

Conclusion
Streptomyces avermitilis remains the cornerstone of industrial avermectin production. A deep

understanding of its metabolic pathways, regulatory networks, and optimal fermentation

conditions is paramount for maximizing yields. The protocols and data presented in this guide

offer a solid foundation for researchers in the field. Future advancements in synthetic biology

and metabolic engineering, such as the targeted manipulation of regulatory genes like aveR

and aveT and the deletion of competing metabolic pathways, hold the promise of developing

even more efficient and robust production strains to meet the global demand for these vital

antiparasitic agents.[2][8][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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